Benzyl 2-fluoro-4-morpholinobenzoate
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Overview
Description
Benzyl 2-fluoro-4-morpholinobenzoate: is a chemical compound with the molecular formula C18H18FNO3. It is a useful research chemical, often employed in various scientific studies due to its unique structural properties. The compound consists of a benzyl ester linked to a fluorinated benzoate moiety, with a morpholine ring attached to the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-fluoro-4-morpholinobenzoate typically involves the esterification of 2-fluoro-4-morpholinobenzoic acid with benzyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-fluoro-4-morpholinobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 2-fluoro-4-morpholinobenzoic acid.
Reduction: Benzyl 2-fluoro-4-morpholinobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzyl 2-fluoro-4-morpholinobenzoate is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules through reactions such as Suzuki–Miyaura coupling .
Biology: In biological research, the compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound to understand the interactions between fluorinated molecules and biological targets .
Medicine: The compound’s unique structure makes it a candidate for drug development studies. Researchers investigate its potential as a pharmacophore in the design of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of Benzyl 2-fluoro-4-morpholinobenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors. The morpholine ring provides additional binding sites, increasing the compound’s affinity for its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Benzyl benzoate: Lacks the fluorine and morpholine groups, resulting in different chemical and biological properties.
2-fluoro-4-morpholinobenzoic acid: Similar structure but lacks the benzyl ester group.
Benzyl 4-morpholinobenzoate: Similar but without the fluorine atom.
Uniqueness: Benzyl 2-fluoro-4-morpholinobenzoate is unique due to the presence of both the fluorine atom and the morpholine ring. These structural features enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
benzyl 2-fluoro-4-morpholin-4-ylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c19-17-12-15(20-8-10-22-11-9-20)6-7-16(17)18(21)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTXMWHBBCWSEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C(=O)OCC3=CC=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501180311 |
Source
|
Record name | Benzoic acid, 2-fluoro-4-(4-morpholinyl)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501180311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-24-7 |
Source
|
Record name | Benzoic acid, 2-fluoro-4-(4-morpholinyl)-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-fluoro-4-(4-morpholinyl)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501180311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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